Two-Photon Absorption Cross-Section of CAS 55035-42-2 (DSA-Ph): A Comprehensive Technical Guide
Two-Photon Absorption Cross-Section of CAS 55035-42-2 (DSA-Ph): A Comprehensive Technical Guide
Executive Summary & Molecular Architecture
CAS 55035-42-2, systematically named 1,4-Bis(4-diphenylaminostyryl)benzene and commonly referred to as DSA-Ph , is a highly conjugated organic molecule traditionally celebrated as a premier blue-emitting dopant in Organic Light-Emitting Diodes (OLEDs)[1]. However, beyond its linear electroluminescent applications, DSA-Ph has garnered significant attention in the field of nonlinear photonics due to its robust two-photon absorption (TPA) properties and efficient up-converted emission[2].
The causality behind its high TPA cross-section lies in its Donor-π-Donor (D-π-D) quadrupolar architecture . The molecule features two peripheral diphenylamine (DPA) groups acting as potent electron donors, connected via a rigid, extended bis(styryl)benzene π-conjugated core. Upon excitation, this structural motif facilitates a massive symmetric intramolecular charge transfer from the extremities toward the center. This redistribution of electron density results in a large transition dipole moment—a fundamental quantum mechanical prerequisite for maximizing the probability of simultaneous two-photon absorption events.
Quantitative Photophysical Data
The nonlinear optical properties of DSA-Ph have been rigorously quantified using femtosecond laser spectroscopy. The table below summarizes the critical two-photon absorption parameters established in the literature[2].
| Parameter | Value | Unit |
| Chemical Name | 1,4-Bis(4-diphenylaminostyryl)benzene (DSA-Ph) | - |
| CAS Registry Number | 55035-42-2 | - |
| Excitation Wavelength ( λex ) | 800 | nm |
| Solvent Matrix | Chloroform ( CHCl3 ) | - |
| TPA Cross-Section ( σ2 ) | 197 | GM ( 10−50 cm4 s photon−1 ) |
| Nonlinear Excitation Regime | Femtosecond (fs) | - |
| Emission Profile | Up-converted blue fluorescence (~450 nm) | - |
Mechanistic Pathway of Two-Photon Excitation
Two-photon absorption is a third-order nonlinear optical process where a fluorophore simultaneously absorbs two lower-energy (longer wavelength) photons to transition to an excited state, which would normally require a single high-energy photon. For DSA-Ph, the absorption of two 800 nm near-infrared (NIR) photons bridges the energy gap to the first excited singlet state ( S1 ) via a transient, virtual intermediate state. Following rapid vibrational relaxation, the molecule undergoes radiative decay, emitting a single, higher-energy blue photon (up-conversion)[2].
Jablonski diagram of two-photon absorption and up-converted emission pathways in DSA-Ph.
Experimental Protocol: Open-Aperture Z-Scan Methodology
To accurately measure the TPA cross-section ( σ2 ) of CAS 55035-42-2, the open-aperture Z-scan technique is employed[2]. This method isolates nonlinear absorption from nonlinear refraction (which closed-aperture setups measure). The protocol below is designed as a self-validating system to ensure absolute data integrity.
Step 1: System Calibration (Self-Validation)
Before testing the unknown sample, the optical setup must be validated.
-
Action : Perform a Z-scan using a standard reference material with a known TPA coefficient at 800 nm (e.g., a 1 mm thick Zinc Selenide (ZnSe) crystal or Rhodamine 6G solution).
-
Causality : This step empirically verifies the exact beam waist ( w0 ) at the focal point and confirms that the laser's spatial profile is a true Gaussian TEM00 mode, which is mathematically required for accurate nonlinear transmittance fitting.
Step 2: Sample Preparation
-
Action : Dissolve DSA-Ph in spectroscopic-grade chloroform to a precise concentration (e.g., 0.01 M ). Transfer the solution into a 1 mm path-length quartz cuvette.
-
Causality : Chloroform is selected because it completely solubilizes the rigid, non-polar conjugated system of DSA-Ph without inducing aggregation-caused quenching (ACQ). Furthermore, chloroform exhibits negligible nonlinear optical absorption at the 800 nm excitation wavelength, ensuring the measured signal originates entirely from the solute[2].
Step 3: Femtosecond Laser Excitation
-
Action : Excite the sample using a Ti:Sapphire mode-locked laser generating 800 nm pulses with a ~100 fs pulse width and a 1 kHz repetition rate.
-
Causality : TPA is highly dependent on the square of the incident light intensity. Femtosecond pulses provide the massive peak power (GW/cm²) necessary to drive the simultaneous two-photon process while keeping the average power low enough to prevent thermal lensing or photo-degradation of the organic dye[2].
Step 4: Z-Axis Translation and Data Acquisition
-
Action : Mount the cuvette on a motorized linear translation stage. Move the sample along the beam propagation axis (z-axis) from −z (pre-focus) through z=0 (focal plane) to +z (post-focus). Collect all transmitted light using a large-area photodiode (open-aperture).
-
Causality : As the sample approaches the focal plane ( z=0 ), the photon density maximizes, triggering TPA. This manifests as a symmetric dip in the transmitted light intensity curve.
Step 5: Data Fitting & Cross-Section Calculation
-
Action : Fit the normalized transmittance data T(z) to the standard open-aperture Z-scan equation to extract the nonlinear absorption coefficient ( β ). Convert β to the TPA cross-section ( σ2 ) using the formula: σ2=NAC×10−3hνβ , where hν is the photon energy, NA is Avogadro's number, and C is the molar concentration.
Open-aperture Z-scan experimental workflow for measuring two-photon absorption cross-sections.
Applications in Bio-Imaging and Photonics
The measured TPA cross-section of 197 GM for DSA-Ph is highly competitive for organic small molecules[2]. In the context of drug development and biological research, molecules with similar or derivative D-π-D architectures are heavily utilized in Two-Photon Fluorescence Microscopy (TPFM) [3].
The use of 800 nm NIR excitation light provides deep tissue penetration with minimal Rayleigh scattering and eliminates the phototoxicity associated with continuous UV/blue light exposure. DSA-Ph's strong up-converted blue emission provides excellent signal-to-noise ratios against biological autofluorescence, making it an ideal core scaffold for designing advanced, target-specific fluorescent probes for in vivo vascular and cellular imaging[2][3].
References
-
Sigma-Aldrich . "1,4-Bis(4-diphenylaminostyryl)benzene | 55035-42-2". Merck KGaA.
-
Tokyo Chemical Industry (TCI) . "1,4-Bis[4-(N,N-diphenylamino)styryl]benzene | 55035-42-2". TCI Chemicals. 1
-
Jordan, G., et al. "Two-Photon Absorption and Up-converted Emission in Blue-Emitting Stilbene Dye". Journal of Nonlinear Optics and Quantum Optics (NLOQO), 34.1-4, p. 199-202.2
-
ResearchGate Database . "An efficient blue emitter based on a naphthalene indenofluorene core". Photophysical Studies and Two-Photon Excitation Analysis. 3
